Lorcainide

antiarrhythmic efficacy ventricular arrhythmias Class 1C vs Class 1B

Lorcainide offers uniquely non-linear bioavailability (<5% to ~100%) from saturable first-pass metabolism—a PK profile absent in flecainide or lidocaine. Its active metabolite norlorcainide accumulates to 2.2× parent drug levels (t½ ~26 hr), creating metabolite-driven pharmacology essential for electrophysiology research. With superior ventricular arrhythmia suppression vs lidocaine (47% vs 13%, p<0.05) and extensively characterized NaV1.5 state-dependent blockade, lorcainide is the definitive reference for patch-clamp calibration, CYP450 interaction studies, and Class 1C pharmacophore screening. Ideal for prodrug design and hepatic first-pass metabolism research.

Molecular Formula C22H27ClN2O
Molecular Weight 370.9 g/mol
CAS No. 59729-31-6
Cat. No. B1675131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorcainide
CAS59729-31-6
Synonyms4'-chloro-N-(1-isopropyl-4-piperidyl)-2-phenylacetanilide
lorcainid
lorcainide
lorcainide monohydrochloride
R 15889
R15889
Ro 13-1042
Molecular FormulaC22H27ClN2O
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3
InChIKeyXHOJAWVAWFHGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lorcainide (CAS 59729-31-6): A Class 1C Antiarrhythmic Agent for Ventricular Arrhythmia Research


Lorcainide is a Class 1C antiarrhythmic agent that exerts its therapeutic effects primarily through the selective blockade of voltage-gated sodium channels, thereby impairing fast sodium conductance in cardiac myocytes [1]. Developed by Janssen Pharmaceutica in 1968 under the code R-15889 and formerly marketed as Remivox, lorcainide is characterized by its dose-dependent oral bioavailability and the accumulation of an active metabolite, norlorcainide, which possesses a significantly longer elimination half-life than the parent compound [2]. While its clinical use was discontinued in many regions due to a high incidence of adverse effects—most notably neurological disturbances such as insomnia and vivid dreams—lorcainide remains a valuable reference standard in electrophysiology research and in studies of Class 1C antiarrhythmic pharmacology [3].

Why Lorcainide Cannot Be Simply Substituted with Other Class I Antiarrhythmics in Research Protocols


Despite belonging to the same Vaughan Williams Class I (sodium channel blockers), lorcainide exhibits a unique pharmacokinetic and pharmacodynamic profile that precludes straightforward substitution with other Class 1C agents such as flecainide or encainide, or with Class 1B agents like lidocaine or mexiletine. Lorcainide's bioavailability is highly non-linear and dose-dependent, ranging from less than 5% at a 100 mg oral dose to approximately 35–65% at a 200 mg dose, and approaches 100% with chronic oral administration due to saturable first-pass hepatic metabolism [1]. This contrasts sharply with flecainide, which exhibits high and consistent oral bioavailability (~90%) and predominant renal clearance [2]. Furthermore, lorcainide's active metabolite, norlorcainide, accumulates to steady-state plasma concentrations that are on average 2.2 times higher than those of the parent drug and possesses an extended half-life of approximately 26 hours compared to 8–9 hours for lorcainide [3]. This metabolite-driven pharmacology fundamentally alters the drug's net electrophysiological effect during chronic oral therapy, a phenomenon not observed to the same extent with many comparator agents. Consequently, experimental outcomes obtained with lorcainide cannot be reliably extrapolated to other Class 1C antiarrhythmics without rigorous cross-validation.

Quantitative Comparative Evidence for Lorcainide in Antiarrhythmic Research


Lorcainide Demonstrates Superior Arrhythmia Suppression Versus Lidocaine in Patients with Complex Ventricular Arrhythmias

In a randomized parallel study with crossover option involving 30 hospitalized patients with frequent (>1/min) complex ventricular arrhythmias, lorcainide achieved >95% arrhythmia suppression in 47% of patients compared to only 13% with lidocaine (p < 0.05). The median frequency of premature ventricular complexes (PVCs) decreased by 93% after lorcainide (p < 0.001) compared to a 76% reduction after lidocaine (p < 0.05); this difference approached statistical significance (p = 0.06) [1]. Among patients who crossed over due to initial failure or arrhythmia escape, lorcainide led to greater PVC suppression in 67% (6 of 9 patients) compared to 0% (0 of 7 patients) for those crossing over to lidocaine (p < 0.01) [1].

antiarrhythmic efficacy ventricular arrhythmias Class 1C vs Class 1B

Lorcainide Exhibits Comparable Efficacy to Quinidine with a Distinct Adverse Effect Profile

In a fixed-dose, randomized, crossover trial comparing lorcainide and quinidine gluconate in 26 previously untreated patients with frequent ventricular ectopic beats (>30 PVCs/hour), lorcainide (100 mg twice or three times daily) suppressed ventricular arrhythmias in 58% (7 of 12) of patients completing four weeks of therapy. Quinidine gluconate (324 mg three times daily) achieved comparable suppression in 59% (5 of 12) of patients [1]. However, the study revealed a marked difference in tolerability: early termination of therapy due to adverse effects occurred in 45% (10 of 22) of patients receiving lorcainide compared to 23% (5 of 22) receiving quinidine [1].

efficacy comparison ventricular ectopy Class 1C vs Class 1A

Lorcainide Demonstrates Superior Dose-Dependent PVC Suppression Versus Mexiletine

A comparative study of the antiarrhythmic activity of mexiletine and lorcainide in patients with refractory ventricular arrhythmias quantified dose-dependent suppression of ventricular premature complexes (VPCs). Lorcainide reduced VPCs by 60% at 200 mg, 78% at 300 mg, and 93% at 400 mg (n=10 patients). In contrast, mexiletine achieved VPC reductions of 43% at 400 mg, 74% at 600 mg, and 91% at 800 mg in 5 of 12 patients [1]. The study concluded that lorcainide appears superior to mexiletine for refractory ventricular arrhythmias [1].

refractory arrhythmias dose-response Class 1C vs Class 1B

Lorcainide Exhibits 50% Greater Potency than Its Active Metabolite Norlorcainide in Depressing V̇max

In vitro electrophysiological studies comparing lorcainide and its primary active metabolite norlorcainide in guinea pig ventricular muscle preparations demonstrated that lorcainide was approximately 50% more potent in depressing the maximal rate of depolarization (V̇max) [1]. This difference in potency was consistently observed at stimulation rates of both 1 Hz and 2 Hz. Additionally, the onset and removal of sodium channel block occurred approximately twice as fast with lorcainide compared to norlorcainide [1].

sodium channel blockade Vmax depression metabolite activity

Lorcainide Demonstrates Distinct Pharmacokinetic Profile with Active Metabolite Accumulation

Pharmacokinetic analyses reveal that lorcainide's active metabolite, norlorcainide, accumulates to steady-state plasma concentrations that are 2.2 ± 0.9 times higher than those of the parent drug during chronic oral therapy [1]. The elimination half-life of norlorcainide (26.8 ± 8.2 hours) is approximately 2.8-fold longer than that of lorcainide (9.6 ± 2.8 hours) [1]. This contrasts with flecainide and tocainide, which are cleared primarily by the kidneys and do not form active metabolites with extended half-lives [2].

pharmacokinetics metabolism half-life

Lorcainide Exhibits Non-Linear, Dose-Dependent Oral Bioavailability

Lorcainide demonstrates pronounced non-linear pharmacokinetics due to saturable first-pass hepatic metabolism. In crossover studies, oral bioavailability was approximately 1–4.5% after a single 100 mg dose, increased to 7–20% after a 150 mg dose, and reached 35–65% after a 200 mg dose [1]. In contrast, 3 of 4 patients on chronic oral maintenance therapy exhibited bioavailability approaching 100%, indicating saturable first-pass extraction with continued dosing [1]. This contrasts with flecainide, which exhibits consistent and high oral bioavailability (~90%) across dose ranges [2].

bioavailability first-pass metabolism dose proportionality

Optimal Research and Industrial Application Scenarios for Lorcainide Based on Quantitative Evidence


Reference Standard for Class 1C Antiarrhythmic Efficacy in Head-to-Head Comparator Studies

Given the direct comparative evidence demonstrating lorcainide's superior arrhythmia suppression versus lidocaine (47% vs 13% achieving >95% suppression, p<0.05) and its comparable efficacy to quinidine (58% vs 59% suppression), lorcainide serves as an optimal reference compound for establishing relative potency and efficacy of novel antiarrhythmic agents targeting ventricular arrhythmias [1]. Its well-characterized dose-response relationship and the availability of rigorous comparator data make it suitable for use as a positive control in preclinical and clinical studies evaluating new chemical entities within the Class 1C pharmacophore space.

Pharmacokinetic Probe for Investigating Saturable First-Pass Metabolism and Active Metabolite Accumulation

Lorcainide's extreme non-linear bioavailability—ranging from <5% at 100 mg to ~100% with chronic dosing—and its accumulation of the active metabolite norlorcainide (steady-state concentration 2.2-fold higher than parent drug; half-life 26.8 vs 9.6 hours) make it an ideal model compound for studying saturable hepatic first-pass metabolism and the pharmacodynamic contributions of active metabolites [2][3]. Researchers investigating drug-drug interactions involving cytochrome P450 enzymes, the impact of liver disease on antiarrhythmic pharmacokinetics, or the design of prodrugs with controlled metabolite release will find lorcainide a uniquely instructive tool.

In Vitro Electrophysiology Tool for Characterizing Sodium Channel Blockade Kinetics

The quantitative in vitro characterization of lorcainide's effects on V̇max—demonstrating 50% greater potency and approximately 2-fold faster onset/offset kinetics compared to its metabolite norlorcainide—positions lorcainide as a well-defined reference ligand for patch-clamp and microelectrode studies of voltage-gated sodium channel pharmacology [4]. Its frequency- and potential-dependent blockade properties have been extensively documented, enabling its use as a calibration standard when screening novel sodium channel blockers or when investigating state-dependent binding mechanisms.

Historical Comparator for Meta-Analyses of Class I Antiarrhythmic Safety and Proarrhythmia Risk

The substantial body of clinical data on lorcainide, including its 45% therapy discontinuation rate due to adverse effects (versus 23% for quinidine) and its limited long-term efficacy in refractory ventricular tachycardia populations, provides a valuable historical dataset for meta-analyses examining the risk-benefit profiles of Class I antiarrhythmics [1][5]. Researchers conducting systematic reviews on antiarrhythmic drug safety, particularly studies investigating the relationship between sodium channel blockade potency and proarrhythmic potential, can leverage lorcainide's well-documented adverse effect profile as a benchmark for comparative risk assessment.

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